2-(1-Methylethyl)-3-((2-methyl-3-thienyl)thio)pyrazine
Description
Properties
CAS No. |
94201-16-8 |
|---|---|
Molecular Formula |
C12H14N2S2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-(2-methylthiophen-3-yl)sulfanyl-3-propan-2-ylpyrazine |
InChI |
InChI=1S/C12H14N2S2/c1-8(2)11-12(14-6-5-13-11)16-10-4-7-15-9(10)3/h4-8H,1-3H3 |
InChI Key |
VTNHXYJLRZHYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)SC2=NC=CN=C2C(C)C |
Origin of Product |
United States |
Biological Activity
2-(1-Methylethyl)-3-((2-methyl-3-thienyl)thio)pyrazine, with the CAS number 94201-16-8, is a sulfur-containing organic compound characterized by a unique structural arrangement that includes a pyrazine ring, an isopropyl group, and a thienyl-thio substituent. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and other therapeutic applications.
- Molecular Formula : C₁₂H₁₄N₂S₂
- Molecular Weight : 250.4 g/mol
- Density : 1.21 g/cm³
- Boiling Point : 324.8°C
- Flash Point : 150.2°C
The presence of nitrogen and sulfur in its structure suggests potential reactivity, which may contribute to its biological activity. The thioether functionality allows for oxidation reactions, while the electron-rich nature of the pyrazine ring may facilitate various chemical interactions.
Biological Activity Overview
Preliminary studies indicate that compounds with structural similarities to 2-(1-Methylethyl)-3-((2-methyl-3-thienyl)thio)pyrazine interact with biological targets such as enzymes and receptors involved in metabolic processes. Notably, pyrazines are known for their broad-spectrum antimicrobial properties.
Antimicrobial Activity
Research has shown that pyrazines possess significant antimicrobial activities. For instance, a study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that 2-(1-Methylethyl)-3-((2-methyl-3-thienyl)thio)pyrazine may exhibit similar properties.
| Compound | Target Organisms | Mechanism of Action |
|---|---|---|
| 2-(1-Methylethyl)-3-((2-methyl-3-thienyl)thio)pyrazine | Various bacteria | Disruption of cell wall integrity |
| 2,5-bis(1-methylethyl)-pyrazine | E. coli, Burkholderia | Induction of DNA damage response |
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A comparative analysis involving related pyrazines revealed that structurally similar compounds possess antimicrobial activity by damaging bacterial cell walls and inducing stress responses in E. coli. The study highlighted that at lower concentrations, these compounds exhibited low toxicity towards mammalian cells while maintaining significant antimicrobial efficacy . -
Toxicological Assessments :
In another investigation focusing on the toxicological effects of similar pyrazines, researchers utilized transcriptional reporter assays to evaluate cellular responses to exposure. The results indicated that exposure to higher concentrations led to DNA damage and activation of stress response pathways in mammalian cells . This suggests that while the compound may be effective against pathogens, careful consideration of dosage is necessary to mitigate potential toxicity. -
Potential Applications :
Given its biological activities, 2-(1-Methylethyl)-3-((2-methyl-3-thienyl)thio)pyrazine holds promise for applications in food preservation and agricultural practices as a bio-based fumigant. Its ability to inhibit microbial growth could be particularly beneficial in extending the shelf life of food products or as a protective agent in crops .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazine derivatives vary significantly in properties based on substituent type, position, and electronic effects. Below is a detailed comparison of 2-(1-Methylethyl)-3-((2-methyl-3-thienyl)thio)pyrazine with structurally related compounds:
Structural Analogs and Substituent Effects
Key Differences and Implications
- This could enhance binding affinity in biological systems or alter volatility in flavor applications .
- Electronic Effects : The sulfur atom in thioethers (e.g., methylthio, thienylthio) increases electron density on the pyrazine ring compared to methoxy groups, influencing reactivity in substitution reactions .
- Sensory Properties: Methoxypyrazines like 2-methoxy-3-isopropylpyrazine contribute green, vegetal aromas in wines, while thioether analogs may impart sulfury or roasted notes due to sulfur’s low odor threshold .
- Synthetic Complexity : Introducing thienylthio groups requires specialized thiol reactants (e.g., 2-methyl-3-thienyl disulfide) and controlled conditions, as seen in analogous syntheses using KDA/THF systems .
Q & A
Advanced Question
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze sulfur’s nucleophilicity and bond dissociation energies .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial LuxR-type receptors) using AutoDock Vina .
Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in nucleophilic substitutions) .
What stability considerations are critical for handling this compound under laboratory conditions?
Basic Question
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thienylthio group .
- Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis or analysis .
Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV tracking .
How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR) in microbial inhibition?
Advanced Question
- Analog synthesis : Replace the isopropyl group with tert-butyl or cyclohexyl to test steric effects on antimicrobial activity .
- Bioassays : Compare minimum inhibitory concentrations (MICs) against Gram-negative pathogens (e.g., E. coli and Pseudomonas aeruginosa) .
Data analysis : Use multivariate regression to correlate logP values with bioactivity .
What are the limitations of using GC-MS alone for characterizing this compound’s degradation products?
Advanced Question
- Non-volatile byproducts : GC-MS may miss polar degradation products (e.g., sulfoxides or hydroxylated pyrazines).
- Complementary methods : Employ LC-QTOF-MS with electrospray ionization (ESI) to detect non-volatile species .
Case study : A 2023 study identified sulfoxide derivatives in aged samples using LC-MS/MS, undetected by GC-MS .
How does the compound’s electronic structure influence its sensory properties?
Advanced Question
- Electron-deficient pyrazine ring : Enhances binding to olfactory receptors (e.g., OR2J3) via π-π interactions .
- Thiophene sulfur : Modulates volatility and receptor activation thresholds through dipole interactions .
Experimental validation : Use heterologous expression of olfactory receptors in HEK293 cells for dose-response assays .
What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Advanced Question
- Catalyst optimization : Replace Pd(PPh₃)₄ with cheaper Pd(OAc)₂ with ligand systems (e.g., XPhos) to improve turnover .
- Purification : Switch from column chromatography to recrystallization (solvent: hexane/EtOAc) for cost-effective scaling .
Yield tracking : Pilot studies show 65–70% yield at 10-g scale vs. 85% at 100-mg scale due to side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
